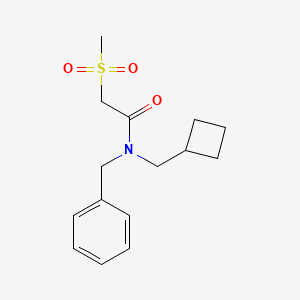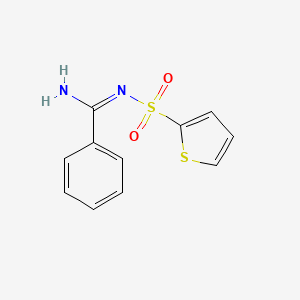![molecular formula C21H26N4O B5292423 1-(4-methyl-2-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5292423.png)
1-(4-methyl-2-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methyl-2-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly known as MPBP, and it belongs to the class of piperazine derivatives. MPBP has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders.
作用機序
The exact mechanism of action of MPBP is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and a partial antagonist at the dopamine D2 receptor. This dual activity may contribute to its therapeutic effects in the treatment of depression, anxiety, and addiction.
Biochemical and physiological effects:
MPBP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its therapeutic effects. MPBP has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress. This may contribute to its anxiolytic effects.
実験室実験の利点と制限
MPBP has several advantages for lab experiments. It has high affinity for the serotonin 5-HT1A receptor, which is a well-studied target for psychiatric drugs. It also has moderate affinity for the dopamine D2 receptor, which is a target for drugs used in the treatment of addiction. However, MPBP has some limitations for lab experiments. It has a low solubility in water, which makes it difficult to administer in vivo. It also has a relatively short half-life, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on MPBP. One direction is to investigate its potential application in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Another direction is to develop more potent and selective derivatives of MPBP that may have improved therapeutic potential. Additionally, further studies are needed to elucidate the exact mechanism of action of MPBP and its effects on neurotransmitter systems in the brain.
Conclusion:
In conclusion, 1-(4-methyl-2-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride, or MPBP, is a promising compound for the treatment of various neurological and psychiatric disorders. Its high affinity for the serotonin 5-HT1A receptor and moderate affinity for the dopamine D2 receptor make it a potential candidate for the treatment of depression, anxiety, and addiction. Further research is needed to fully understand its mechanism of action and to develop more potent and selective derivatives.
合成法
The synthesis of MPBP involves the reaction of 4-methyl-2-pyridinylamine with 2-(3-pyrrolidinyl)benzoyl chloride in the presence of a base. This reaction results in the formation of 1-(4-methyl-2-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]piperazine, which is then converted to the dihydrochloride salt by reacting it with hydrochloric acid. The overall synthesis of MPBP is a multi-step process that requires careful purification and characterization of the intermediate compounds.
科学的研究の応用
MPBP has been studied extensively for its potential application in the treatment of various neurological and psychiatric disorders. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MPBP has also been shown to have a moderate affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. These properties make MPBP a promising candidate for the treatment of depression, anxiety, and addiction.
特性
IUPAC Name |
[4-(4-methylpyridin-2-yl)piperazin-1-yl]-(2-pyrrolidin-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-16-6-9-23-20(14-16)24-10-12-25(13-11-24)21(26)19-5-3-2-4-18(19)17-7-8-22-15-17/h2-6,9,14,17,22H,7-8,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTHQVKUVGIOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C4CCNC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-(2-pyrrolidin-3-ylphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5292341.png)
![methyl 3-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]benzoate](/img/structure/B5292357.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5292358.png)
![[1-(3-fluoro-2-methoxybenzoyl)-4-(2-phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B5292359.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5292362.png)
![2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(3-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5292373.png)


![1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine](/img/structure/B5292389.png)
![N~2~-methyl-N~1~-[1-methyl-1-(1-naphthyl)ethyl]glycinamide](/img/structure/B5292403.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5292411.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B5292418.png)
![3-(4-benzyl-1H-pyrazol-5-yl)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5292432.png)
![5-amino-3-[1-cyano-2-(3,4-diethoxy-5-iodophenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5292439.png)